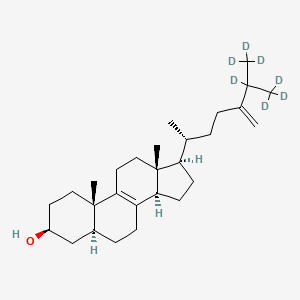

Fecosterol-d7

Beschreibung

Fecosterol-d7 is a deuterated analog of fecosterol, a phytosterol structurally related to cholesterol. The compound is isotopically labeled with seven deuterium atoms (denoted by "-d7") at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based analytical workflows . Fecosterol (CAS: 516-86-9) has the molecular formula C28H46O and a molecular weight of 398.67 g/mol. Its deuterated form, Fecosterol-d7, retains the core sterol structure but replaces seven hydrogen atoms with deuterium, resulting in distinct isotopic separation during chromatographic and spectral analysis. This modification minimizes interference with endogenous analytes in biological matrices, making it critical for pharmacokinetic studies and lipidomics research .

Eigenschaften

Molekularformel |

C28H46O |

|---|---|

Molekulargewicht |

405.7 g/mol |

IUPAC-Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1/i1D3,2D3,18D |

InChI-Schlüssel |

SLQKYSPHBZMASJ-QYTKNSKLSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fecosterol-d7 can be synthesized through the deuteration of fecosterol. The process involves the incorporation of deuterium atoms into the fecosterol molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of fecosterol-d7 involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities and obtain fecosterol-d7 with high isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions

Fecosterol-d7 undergoes various chemical reactions, including:

Oxidation: Fecosterol-d7 can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reduction of fecosterol-d7 can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

Substitution: Fecosterol-d7 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Fecosterol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis. It helps in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace metabolic pathways and understand the biosynthesis of sterols in organisms.

Medicine: Used in clinical diagnostics and imaging to study metabolic disorders and diseases.

Industry: Applied in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of fecosterol-d7 involves its incorporation into metabolic pathways where it mimics the behavior of natural fecosterol. The deuterium atoms in fecosterol-d7 provide a unique advantage as they do not alter the chemical properties of the molecule but allow for detailed tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in sterol metabolism and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Fecosterol-d7 | C28H39D7O | ~405.7* | 516-86-9 (base) | Deuterium at C-24, C-25, and side-chain positions |

| Campesterol-d7 | C28D7H41O | 407.72 | Not specified | Deuterium at C-4 and methyl branch positions |

| Beta-Sitosterol-d7 | C29D7H43O | 421.75 | 2260669-28-9 | Deuterium at C-29 and ethyl side chain |

| D7-Campesterol Acetate | C30H48O2 | 440.70 | Not specified | Acetylated form with deuterium at C-7 and C-8 |

*Note: The exact molecular weight of Fecosterol-d7 is estimated based on its non-deuterated counterpart (398.67 g/mol) + 7 deuterium substitutions (~7 × 1.006 g/mol).

Research Findings and Methodological Considerations

Deuterium Placement and Analytical Performance

Deuterium labeling positions significantly impact analytical performance:

- Fecosterol-d7 and Beta-Sitosterol-d7 exhibit >99% isotopic purity , ensuring minimal interference in MS1 scans .

- Campesterol-d7 shows a 0.3-0.5 min retention time shift compared to non-deuterated campesterol in reversed-phase HPLC, enabling precise quantification .

- Zymostenol-d7 (C27D7H43O) is noted for its use in studying cholesterol biosynthesis intermediates, with deuterium labels enhancing detection in crowded spectral regions .

Limitations and Challenges

- Isotope Effects: Deuterium substitution can slightly alter chemical reactivity, necessitating validation of extraction recovery rates for deuterated vs. non-deuterated sterols .

- Cost and Availability: Deuterated standards like Fecosterol-d7 are often 10–20× more expensive than non-deuterated analogs, limiting their use in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.